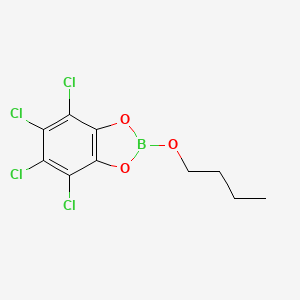
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and phosphate anion in this compound makes it particularly interesting for a wide range of applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate typically involves the quaternization of 1-ethyl-3-methylimidazole with an appropriate alkylating agent, followed by anion exchange with a phosphate source. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Solvent: Polar solvents such as acetonitrile or ethanol are commonly used.
Catalyst: In some cases, a catalyst like a base (e.g., potassium carbonate) may be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolium ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially at the alkyl groups attached to the imidazolium ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazolium ring.
Applications De Recherche Scientifique
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize various pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and composites.
Mécanisme D'action
The mechanism by which Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures and enhancing their solubility. The phosphate anion contributes to the overall stability and solubility of the compound in aqueous and non-aqueous environments.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Comparison: Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate stands out due to its unique combination of thermal stability, solubility, and biocompatibility. Compared to other imidazolium-based ionic liquids, it offers a balanced profile of properties that make it suitable for a broader range of applications, particularly in biological and medical research.
Propriétés
Numéro CAS |
253434-79-6 |
|---|---|
Formule moléculaire |
C18H39N6O4P |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;phosphate |
InChI |
InChI=1S/3C6H12N2.H3O4P/c3*1-3-8-5-4-7(2)6-8;1-5(2,3)4/h3*4-5H,3,6H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
OKDQLTNVLOHKAR-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
